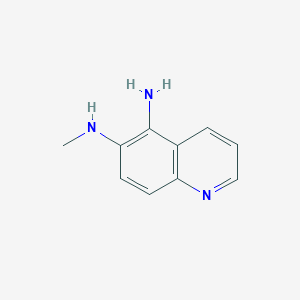
N6-Methylquinoline-5,6-diamine
Overview
Description
N6-Methylquinoline-5,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N6-Methylquinoline-5,6-diamine is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound, particularly its role in inhibiting various enzymes and its anticancer properties.
- IUPAC Name : this compound
- CAS Number : 14204-98-9
- Molecular Formula : C10H11N3
- Molecular Weight : 173.22 g/mol
- Purity : 95% .
Inhibition of DNA Methyltransferases
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on DNA methyltransferases (DNMTs), particularly DNMT1, which is crucial for maintaining DNA methylation patterns. The compound intercalates into DNA bound by the bacterial adenine methyltransferase Clostridioides difficile CamA, leading to conformational changes that hinder enzyme activity. The half-maximal inhibitory concentrations (IC50) for this activity were reported to range from 1.9 to 3.5 μM .
Anticancer Activity
This compound has shown promise in cancer research due to its ability to activate the DNA damage response via p53 activation in cancer cells. This mechanism suggests that the compound may be effective in inducing apoptosis in tumor cells by disrupting their DNA repair processes .
Summary of Research Findings
Case Study: Anticancer Efficacy
In a controlled study involving cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapeutics by promoting a more robust DNA damage response .
Comparative Analysis with Other Quinoline Derivatives
This compound was compared with other quinoline derivatives regarding their biological activities:
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | DNMT1 | 1.9 - 3.5 | Inhibitory |
| Compound 28 (a related quinoline) | Topoisomerase I | 0.029 | Inhibitory |
Properties
IUPAC Name |
6-N-methylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBLHRTAVWXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161931 | |
| Record name | N6-Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-98-9 | |
| Record name | N6-Methylquinoline-5,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















